molecular formula C18H19NO3 B3980554 methyl 4-[(3-phenylbutanoyl)amino]benzoate

methyl 4-[(3-phenylbutanoyl)amino]benzoate

Cat. No.: B3980554
M. Wt: 297.3 g/mol
InChI Key: SWDWVWLCVSJMMU-UHFFFAOYSA-N
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Description

Methyl 4-[(3-phenylbutanoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and an amide linkage to a phenylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-phenylbutanoyl)amino]benzoate typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-aminobenzoic acid with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Esterification: The resulting amide is then esterified using methanol and a catalytic amount of sulfuric acid or another strong acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-phenylbutanoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of amides.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a catalyst.

Major Products

    Hydrolysis: Yields 4-[(3-phenylbutanoyl)amino]benzoic acid.

    Reduction: Yields 4-[(3-phenylbutyl)amino]benzoate.

    Substitution: Yields various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-[(3-phenylbutanoyl)amino]benzoate has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs due to its structural features that are common in bioactive molecules.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic compounds.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-[(3-phenylbutanoyl)amino]benzoate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amide and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the phenylbutanoyl group.

    Ethyl 4-aminobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.

Uniqueness

Methyl 4-[(3-phenylbutanoyl)amino]benzoate is unique due to the presence of both the phenylbutanoyl and benzoate ester groups, which confer specific chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(3-phenylbutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(14-6-4-3-5-7-14)12-17(20)19-16-10-8-15(9-11-16)18(21)22-2/h3-11,13H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDWVWLCVSJMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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